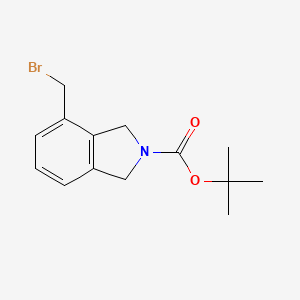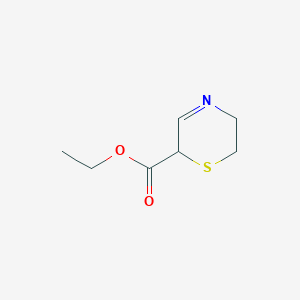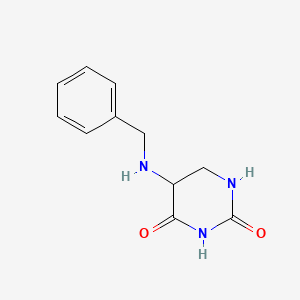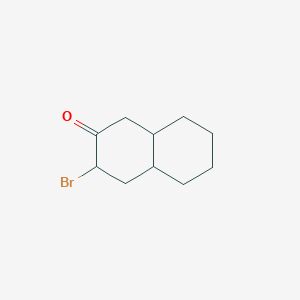
3-Bromo-2-decalone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-decalone is an organic compound belonging to the class of alpha-bromo ketones It is characterized by a bromine atom attached to the second carbon of the decalone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-decalone can be synthesized through the alpha-bromination of 2-decalone. The reaction typically involves the use of bromine in an acidic medium, such as acetic acid. The process proceeds via the formation of an enol intermediate, which then reacts with bromine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen bromide, forming an alpha, beta-unsaturated ketone.
Reduction Reactions: The compound can be reduced to 2-decalone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Bromine in Acetic Acid: For bromination.
Sodium Hydroxide or Potassium Hydroxide: For nucleophilic substitution.
Lithium Aluminum Hydride: For reduction.
Major Products Formed:
Alpha, Beta-Unsaturated Ketones: Formed through elimination reactions.
Substituted Decalones: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-decalone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The primary mechanism of action for 3-Bromo-2-decalone involves its reactivity as an alpha-bromo ketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The formation of enol intermediates plays a crucial role in these processes .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylcyclohexanone: Another alpha-bromo ketone with similar reactivity.
2-Bromo-2-methylpropane: Known for its use in elimination reactions to form alkenes.
Uniqueness: 3-Bromo-2-decalone is unique due to its decalone ring system, which imparts distinct steric and electronic properties compared to other alpha-bromo ketones. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5710-07-6 |
|---|---|
Molekularformel |
C10H15BrO |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
3-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H15BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-9H,1-6H2 |
InChI-Schlüssel |
UHWFJMIIIQHSRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC(=O)C(CC2C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


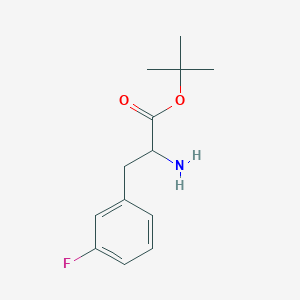
![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
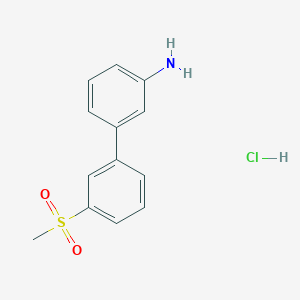
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

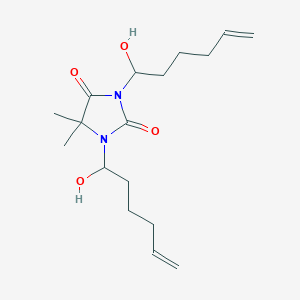
![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
